molecular formula C11H17NO2S B12942908 3-((1-Methylcyclohexyl)methyl)thiazolidine-2,4-dione

3-((1-Methylcyclohexyl)methyl)thiazolidine-2,4-dione

Cat. No.: B12942908
M. Wt: 227.33 g/mol
InChI Key: SOJABWISUANRQF-UHFFFAOYSA-N
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Description

3-((1-Methylcyclohexyl)methyl)thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidine family Thiazolidine motifs are five-membered rings containing sulfur and nitrogen atoms, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-Methylcyclohexyl)methyl)thiazolidine-2,4-dione typically involves the reaction of 1-methylcyclohexylmethylamine with thiazolidine-2,4-dione under specific conditions. One common method includes the use of a catalyst such as β-cyclodextrin-SO3H in water, which provides a greener reaction pathway with high yield and easy isolation . Another approach involves the use of click-type reactions at physiological pH, which do not require any catalyst and offer stable products .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as nano-catalysis and green chemistry are often employed to improve selectivity, product yield, and pharmacokinetic activity .

Chemical Reactions Analysis

Types of Reactions

3-((1-Methylcyclohexyl)methyl)thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiazolidine derivatives with different substituents.

    Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen or sulfur atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

Scientific Research Applications

3-((1-Methylcyclohexyl)methyl)thiazolidine-2,4-dione has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((1-Methylcyclohexyl)methyl)thiazolidine-2,4-dione is unique due to its specific substitution pattern, which enhances its pharmacological properties and makes it a valuable compound for drug development and organic synthesis .

Properties

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

3-[(1-methylcyclohexyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C11H17NO2S/c1-11(5-3-2-4-6-11)8-12-9(13)7-15-10(12)14/h2-8H2,1H3

InChI Key

SOJABWISUANRQF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)CN2C(=O)CSC2=O

Origin of Product

United States

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